![molecular formula C20H21N3O5 B3931963 2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B3931963.png)
2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol
Overview
Description
2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase-5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. The compound has been studied for its potential use in the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol involves the inhibition of this compound. This enzyme is responsible for the degradation of cGMP, which is a second messenger molecule that plays a key role in the relaxation of smooth muscle cells. By inhibiting this compound, this compound increases the levels of cGMP, leading to enhanced smooth muscle relaxation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit this compound. This leads to increased levels of cGMP, which in turn leads to enhanced smooth muscle relaxation and increased blood flow. The compound has been shown to be effective in improving erectile function in patients with erectile dysfunction, as well as in improving exercise capacity in patients with pulmonary hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol in lab experiments is its high potency as a this compound inhibitor. This makes it a useful tool for studying the role of cGMP and smooth muscle relaxation in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Future Directions
There are several future directions for research on 2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol. One area of interest is the development of new this compound inhibitors with improved potency and selectivity. Another area of interest is the study of the compound's potential use in the treatment of other cardiovascular diseases, such as heart failure and angina. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, as well as its potential toxicity and side effects.
Scientific Research Applications
2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol has been extensively studied for its potential use in the treatment of erectile dysfunction. It has been shown to be a highly effective this compound inhibitor, with a potency similar to that of sildenafil (Viagra). The compound has also been studied for its potential use in the treatment of pulmonary hypertension and other cardiovascular diseases.
Properties
IUPAC Name |
[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-20(2,25)10-9-17-7-8-18(28-17)19(24)22-13-11-21(12-14-22)15-3-5-16(6-4-15)23(26)27/h3-8,25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIASFAKUWFWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


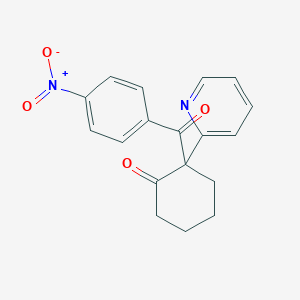
![N-(4-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3931892.png)
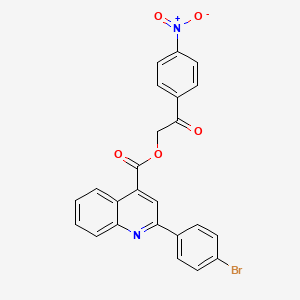
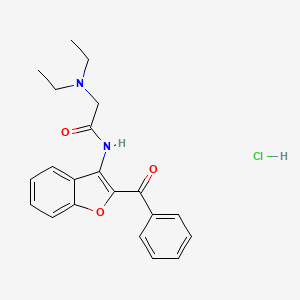
![2-oxo-2-phenylethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3931911.png)
![1,8-dimethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3931915.png)
![3-(2-chlorophenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3931919.png)
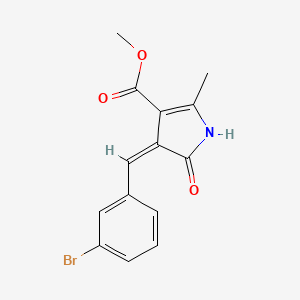
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3931936.png)
![4-chloro-N-[2-(2-pyridinylthio)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3931944.png)
![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3931962.png)
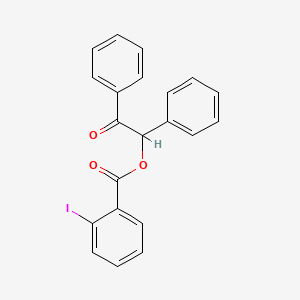

![4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3931977.png)
